molecular formula C14H15ClO3 B6324271 (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-35-7

(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B6324271
CAS No.: 733740-35-7
M. Wt: 266.72 g/mol
InChI Key: IIOQTZVKLXWQLL-KOLCDFICSA-N
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Description

(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a complex organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a 3-chlorophenyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopentane derivative with a 3-chlorophenyl-2-oxoethyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms on an aromatic ring.

    Heparinoids: These compounds share some functional groups and are used in different applications, such as anticoagulants.

Uniqueness

(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOQTZVKLXWQLL-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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